(3-Amino-4-carbamoylphenyl)boronic acid
Description
Properties
Molecular Formula |
C7H9BN2O3 |
|---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(3-amino-4-carbamoylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H2,10,11) |
InChI Key |
IRPUCKJOLPLGEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)N)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Carbamoylphenyl Boronic Acid and Analogues
General Synthetic Routes to Arylboronic Acids
The preparation of arylboronic acids is a cornerstone of modern synthetic chemistry, largely due to their role in carbon-carbon bond formation. These methods are generally characterized by their tolerance for a wide range of functional groups.
A predominant method for synthesizing arylboronic acids and their esters is the Palladium-catalyzed borylation of aryl halides and triflates, often referred to as the Miyaura-Ishiyama borylation. beilstein-journals.org This reaction has become a powerful tool because it allows for the formation of carbon-boron bonds under relatively mild conditions and with high functional group compatibility. beilstein-journals.orgnih.gov The process typically involves the cross-coupling of an aryl halide (Ar-X, where X = I, Br, Cl) or an aryl triflate (Ar-OTf) with a boron-containing reagent. organic-chemistry.orgacs.org
Common borylating agents include bis(pinacolato)diboron (B136004) (B₂Pin₂) and pinacolborane (HBpin). nih.govacs.org The reaction is catalyzed by a palladium complex, often featuring phosphine (B1218219) ligands, and requires a base to facilitate the catalytic cycle. organic-chemistry.orgacs.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for a wide variety of substrates, including those with sensitive functional groups like carbonyls, cyano, and nitro groups. organic-chemistry.orgacs.org While traditional solution-based methods can require long reaction times and inert atmospheres, recent advancements have introduced solid-state mechanochemical protocols that can be performed in minutes without organic solvents and in the open air. beilstein-journals.org
The general scheme for this reaction is as follows: Ar-X + (RO)₂B-B(OR)₂ ---(Pd catalyst, Base)---> Ar-B(OR)₂ + X-B(OR)₂
The resulting boronate esters, such as pinacol (B44631) boronates, are often stable, crystalline solids that are less prone to dehydration or protodeboronation compared to the free boronic acids, making them ideal precursors for Suzuki-Miyaura coupling reactions. acs.orgnih.gov
| Catalyst System | Borylating Agent | Base | Substrate Scope | Key Advantages |
| PdCl₂(dppf) | Pinacolborane | Et₃N | Aryl halides (I, Br), Triflates | Mild conditions, tolerates various functional groups. organic-chemistry.orgacs.org |
| Pd(dba)₂/DPEphos or XPhos | Diboron (B99234) reagents | KOAc | Aryl halides (Br, Cl) | Solid-state, solvent-free, rapid reaction times. beilstein-journals.org |
| PdCl₂(CH₃CN)₂ | Pinacolborane | Various | Aryl halides (I, Br, Cl) | High efficiency, low catalyst loadings. nih.gov |
| Pd catalyst | Tetrakis(dimethylamino)diboron | KOAc | Aryl halides, Heteroaryl halides | Atom economical, avoids pinacol waste. nih.gov |
The palladium-catalyzed borylation reactions typically yield boronic esters, not the free boronic acids. researchgate.net These esters, particularly pinacol esters, serve as stable, isolable intermediates. nih.gov The final step in the synthesis of the boronic acid is the hydrolysis of the boronate ester. wikipedia.org
This deprotection can be challenging and is often the source of yield loss. researchgate.netnih.gov Standard methods for hydrolysis include treatment with a strong acid or base, but these conditions are not always compatible with sensitive functional groups on the aryl ring. nih.gov Milder and more efficient methods have been developed to address these issues. One such approach involves a two-step procedure: first, transesterification of the pinacol ester with diethanolamine (B148213) to form a more readily hydrolyzable DEA boronate adduct, followed by mild acidic hydrolysis to yield the free boronic acid. nih.gov Another strategy employs catalytic systems, such as FeCl₃ with imidazole (B134444) and water, to promote the hydrolysis of trifluoroborates under gentle conditions. organic-chemistry.org
The equilibrium between the boronic ester and the boronic acid in the presence of water is a key consideration, especially in purification methods like reversed-phase HPLC where on-column hydrolysis can occur. researchgate.net
Specific Synthesis of Aminophenylboronic Acids
The synthesis of aminophenylboronic acids often requires a strategy that accommodates the reactivity of the amino group. A common approach involves introducing the boronic acid moiety to a precursor containing a nitro group, which is subsequently reduced to the amine.
A patented method for synthesizing 3-aminophenylboronic acid illustrates this strategy effectively. google.com The process begins with a palladium-catalyzed coupling reaction between a nitro-substituted aryl compound (e.g., 3-nitrobenzophenone) and a diboron reagent like bis(catecholato)diboron. google.com This reaction forms the corresponding 3-nitrophenylboronic acid catechol ester. In a subsequent step, often performed in the same pot, the nitro group is reduced, and the boronic ester is hydrolyzed simultaneously by quenching the reaction with water. google.com The reduction of the nitro group can be achieved with various reagents, with historical methods using iron powder or catalytic hydrogenation. google.com This integrated approach simplifies the procedure and is suitable for large-scale production. google.com The resulting 3-aminophenylboronic acid can be isolated, sometimes as a more stable hydrate (B1144303) form for long-term storage. google.comscienceopen.com
Functional Group Transformations and Derivatization of the Carbamoyl (B1232498) Moiety
The carbamoyl group (-CONH₂) is a robust functional group, structurally related to amides and esters. nih.govresearchgate.net Its derivatization on an aromatic ring, particularly one also bearing a boronic acid, requires careful selection of reaction conditions to avoid unwanted side reactions with the boronic acid or amino functionalities.
The carbamoyl group is generally stable, but it can undergo transformations. For instance, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, though this would also likely affect the boronic acid group. The synthesis of carbamates can be achieved through various methods, including the reaction of alcohols with isocyanates, which can be generated in situ from amines. organic-chemistry.orgorganic-chemistry.org This suggests that the amino group of (3-Amino-4-carbamoylphenyl)boronic acid could potentially be converted into a carbamate (B1207046) derivative under specific conditions.
Furthermore, the carbamoyl nitrogen can participate in reactions. For example, Hofmann-type rearrangements can convert primary amides into amines with one less carbon atom, although this is a harsh transformation. More subtle derivatizations could involve N-alkylation or N-acylation, though the primary amide nitrogen is generally less nucleophilic than the aromatic amino group. The development of metal-free radical cascade cyclizations provides modern methods for creating complex carbamoylated structures, highlighting the ongoing innovation in manipulating this functional group. acs.org The stability and reactivity of the carbamoylphenylboronic acid scaffold are demonstrated by the commercial availability and use of its isomer, (4-Carbamoylphenyl)boronic acid, in a variety of cross-coupling reactions. sigmaaldrich.comresearchgate.net
Advanced Synthetic Applications of Boronic Acid Moieties
The primary synthetic utility of arylboronic acids, including this compound, lies in their application as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds. acs.orgbeilstein-journals.org In this reaction, an organoboron compound, such as an arylboronic acid or its ester, is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov
The reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents. acs.org The catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar¹-X) to form a palladium(II) intermediate.
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by the base to form a borate (B1201080) species, transfers its aryl group to the palladium(II) complex.
Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product (Ar¹-Ar²) and regenerating the palladium(0) catalyst.
This compound and its analogues serve as critical building blocks in this context, allowing for the introduction of the aminocarbamoylphenyl moiety into complex molecular architectures. tcichemicals.com The reaction's scope is vast, enabling the coupling of various aryl and heteroaryl halides with a diverse range of boronic acids. acs.org Recent advancements have even expanded the concept to "aminative Suzuki-Miyaura coupling," where a nitrene insertion process leads to the formation of C-N-C linked diarylamines instead of C-C linked biaryls. nih.gov
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Arylboronic Acid | Aryl Halide (I, Br, OTf) | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Biaryl |
| Ph-B(dan) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Biaryl acs.org |
| Alkyl Amine-Borane | Aryl Bromide | Pd₂(dba)₃ / Phosphine | KOH | Alkyl-Aryl acs.org |
| Arylboronic Acid | Aryl Halide | Bulky Phosphine Pd Complex | - | Diarylamine (via aminative coupling) nih.gov |
Carbon-Heteroatom Coupling Reactions (e.g., Chan-Lam Coupling)
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a significant reaction for forming carbon-heteroatom bonds. It facilitates the cross-coupling of an aryl boronic acid with an amine or an alcohol to create the corresponding secondary aryl amine or aryl ether. wikipedia.orgnrochemistry.com This reaction is catalyzed by copper complexes and possesses the operational advantage of being conducted at room temperature and open to the air, distinguishing it from the palladium-catalyzed Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org
The reaction's scope is broad, accommodating substrates such as phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. nrochemistry.comorganic-chemistry.org For a molecule like this compound, the amino group could potentially react under Chan-Lam conditions. The mechanism is complex but is understood to proceed through the formation of copper-aryl complexes. A proposed pathway involves a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired product and a Cu(I) species. wikipedia.orgnrochemistry.com Atmospheric oxygen often plays a crucial role in reoxidizing the copper catalyst to complete the catalytic cycle. nrochemistry.comyoutube.com
Key parameters for a successful Chan-Lam coupling include the choice of copper source, base, and solvent, as detailed in the table below.
| Parameter | Common Reagents/Conditions | Role in Reaction |
|---|---|---|
| Copper (Cu) Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O | Catalyzes the cross-coupling reaction. nrochemistry.com |
| Base | Et₃N, Pyridine, K₂CO₃, K₃PO₄ | May sequester acid generated during the reaction. youtube.com |
| Oxidant | O₂ (air), TEMPO | Reoxidizes Cu(I) to Cu(II) to regenerate the active catalyst. nrochemistry.com |
| Solvent | CH₂Cl₂, MeCN, THF, DMF, PhMe | Provides the medium for the reaction. nrochemistry.com |
While highly useful, the Chan-Lam amination can be complicated by the formation of by-products from oxidation, protodeboronation, or homocoupling of the boronic acid component. nrochemistry.comyoutube.com
Electrophilic and Nucleophilic Reactivity in Complex Molecule Synthesis
Boronic acids exhibit dual reactivity. The boron atom, with its vacant p-orbital, is sp² hybridized and imparts Lewis acidic character, making it electrophilic. vt.eduresearchgate.net Conversely, functional groups on the aromatic ring, such as the amino group in this compound, are nucleophilic. nih.govmasterorganicchemistry.com
In organic synthesis, this duality requires careful management. The electrophilic nature of the boron center is the basis for its participation in transmetalation steps in cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.org The nucleophilic sites on the molecule, however, can interfere with desired reactions or lead to unwanted side products. For instance, the amino group is a nucleophile that can react with electrophiles. nih.govmasterorganicchemistry.com
Managing this reactivity often involves the use of protecting groups or carefully controlled reaction conditions to ensure that only the desired transformation occurs. The inherent nucleophilicity of certain boranes, particularly the B-H bond in amine-borane or phosphine-borane adducts, has also been harnessed for specific transformations like carbene B-H insertion reactions. researchgate.net
Protective Group Strategies for Boronic Acids in Synthesis
Although many boronic acids are stable solids, their utility can be hampered by drawbacks such as decomposition under certain conditions and the tendency to form trimeric boroxine (B1236090) anhydrides. chem-station.com To circumvent these issues and to modulate their reactivity, boronic acids are often converted into more stable derivatives, effectively "protecting" the boronic acid moiety. chem-station.comgoogle.com These protecting groups must be stable to a range of reaction conditions and removable in a way that does not harm other functional groups on the molecule. google.com
Formation and Utility of Boronic Esters
The most common strategy for protecting boronic acids is their conversion to boronic esters. This is typically achieved by condensation with an alcohol or a diol. wikipedia.org Cyclic boronic esters derived from diols are particularly common. chem-station.com
Pinacol Esters : Formed by reacting the boronic acid with pinacol, these are the most popular protecting groups. chem-station.com Pinacol boronates are generally stable enough for purification by column chromatography but are sufficiently reactive to be used directly in Suzuki-Miyaura coupling reactions. chem-station.comsigmaaldrich.com Their stability, however, can sometimes make deprotection to the free boronic acid challenging. chem-station.com
General Utility : Boronic esters are widely used because they are often more compatible with various synthetic reagents than their free boronic acid counterparts. sigmaaldrich.comamerigoscientific.com They are crucial in asymmetric synthesis and have been employed as protective groups in complex settings like carbohydrate chemistry, allowing for selective functionalization of other parts of the molecule. rsc.orgacs.orgrsc.org
| Ester Type | Formation Reagent | Key Features | Deprotection Conditions |
|---|---|---|---|
| Pinacol Ester | Pinacol | Most common; stable to chromatography; used directly in coupling. chem-station.com | Often requires acidic conditions and a trapping agent (e.g., NaIO₄) or milder stepwise methods. chem-station.com |
| General Diol Esters | Various 1,2- or 1,3-diols | Stability varies with steric hindrance; used to protect diols in molecules like carbohydrates. chem-station.comrsc.org | Typically involves hydrolysis, which can be facilitated by "phase switching" protocols. rsc.org |
Potassium Organotrifluoroborate Salts
An alternative to boronic esters are potassium organotrifluoroborate salts (R-BF₃K). These are prepared by treating boronic acids with potassium hydrogen difluoride (KHF₂). nih.govresearchgate.net
Stability and Handling : Organotrifluoroborates are generally crystalline solids that are remarkably stable to air and moisture, often more so than the corresponding boronic acids. nih.govresearchgate.netupenn.edu This stability allows for long-term storage without significant decomposition. upenn.edu
Reactivity : The tetracoordinate nature of the boron atom in trifluoroborate salts masks the reactivity of the carbon-boron bond. nih.gov This "protected" form can withstand a variety of synthetic transformations. nih.gov The salt's reactivity is unveiled under cross-coupling conditions, making them excellent nucleophilic partners in Suzuki-Miyaura and other reactions. nih.govsigmaaldrich.com They are generally less prone to protodeboronation compared to boronic acids. sigmaaldrich.com
N-Methyliminodiacetic Acid (MIDA) Boronates
A more recent and powerful protecting group strategy involves the use of N-methyliminodiacetic acid (MIDA). MIDA boronates are formed by the condensation of a boronic acid with MIDA. researchgate.net
Exceptional Stability : MIDA boronates are highly crystalline, free-flowing solids that are indefinitely stable on the benchtop and compatible with silica (B1680970) gel chromatography. bldpharm.comsigmaaldrich.com The trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, which attenuates its reactivity. sigmaaldrich.com
Controlled Deprotection : A key advantage of MIDA boronates is their robust stability under standard anhydrous cross-coupling conditions, even at elevated temperatures. sigmaaldrich.com However, the MIDA group is easily cleaved ("deprotected") to release the free boronic acid under mild aqueous basic conditions (e.g., NaOH or even NaHCO₃) at room temperature. bldpharm.comsigmaaldrich.com
Iterative Cross-Coupling : This unique combination of stability and controlled, slow release of the boronic acid has enabled the development of iterative cross-coupling (ICC) strategies. bldpharm.comgrillolabuc.com In ICC, complex molecules are assembled piece by piece using bifunctional MIDA boronate building blocks, a process that has been likened to the iterative assembly seen in the biosynthesis of natural products. grillolabuc.com
| Protecting Group | Key Characteristics | Primary Application |
|---|---|---|
| Boronic Esters (e.g., Pinacol) | Good stability for purification, directly reactive in coupling. chem-station.com | General purpose protection and use in Suzuki-Miyaura reactions. chem-station.com |
| Potassium Organotrifluoroborate Salts | Excellent air and moisture stability, tetracoordinate boron masks reactivity. nih.govupenn.edu | Stable boronic acid surrogates for cross-coupling. sigmaaldrich.com |
| N-Methyliminodiacetic Acid (MIDA) Boronates | Exceptionally stable, compatible with chromatography, deprotected under mild aqueous base. bldpharm.comsigmaaldrich.com | Enabling iterative cross-coupling for complex molecule synthesis. grillolabuc.com |
Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Carbamoylphenyl Boronic Acid
Lewis Acidity and Interactions with Nucleophiles
Boronic acids are well-established Lewis acids, a characteristic stemming from the electron-deficient nature of the boron atom. nih.govmdpi.com The empty p-orbital on the sp²-hybridized boron atom readily accepts a pair of electrons from Lewis bases. nih.gov The Lewis acidity of (3-Amino-4-carbamoylphenyl)boronic acid is modulated by the electronic effects of the amino and carbamoyl (B1232498) substituents on the aromatic ring. Generally, electron-withdrawing groups increase the Lewis acidity of arylboronic acids, which lowers their pKa values, while electron-donating groups have the opposite effect. mdpi.comnih.govnih.gov
In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govru.nl This equilibrium is pH-dependent, with the formation of the boronate species becoming more favorable at higher pH. mdpi.com
A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and catechols, to yield cyclic boronate esters. nih.govwikipedia.org This reaction is fundamental to their use in chemical sensors and for the selective transport of saccharides. nih.govwikipedia.org The formation of these esters is an equilibrium process that is influenced by pH, the structure of the diol, and the substituents on the boronic acid. nih.govnih.gov
The generally accepted mechanism for boronate ester formation in an aqueous environment involves the interaction of the diol with the more reactive tetrahedral boronate anion. mdpi.comresearchgate.net Although direct reaction with the neutral boronic acid is possible, it is significantly slower. mdpi.com The presence of the ortho-aminomethyl group in some phenylboronic acids has been shown to enhance their affinity for diols at neutral pH, primarily by acting as an electron-withdrawing group that lowers the pKa of the boronic acid, thus facilitating diol binding. nih.govnih.gov
The reaction proceeds through a series of steps involving the displacement of hydroxyl groups from the boron atom by the hydroxyl groups of the diol. nih.gov The stability of the resulting cyclic boronate ester is dependent on factors such as ring strain and the electronic nature of the substituents on both the boronic acid and the diol. nih.gov
Table 1: Factors Influencing Boronate Ester Formation
| Factor | Influence on Equilibrium |
| pH | Higher pH favors the more reactive boronate anion, generally increasing ester formation. mdpi.com |
| Diol Structure | cis-Diols on five-membered rings react more favorably than those on six-membered rings. Acyclic diols also react. nih.gov |
| Substituents on Boronic Acid | Electron-withdrawing groups increase Lewis acidity and can enhance binding affinity. nih.gov |
| Solvent | The equilibrium can be shifted by the solvent environment. |
Beyond diols, the Lewis acidic boron center of this compound can interact with other hard Lewis bases, such as fluoride (B91410) (F⁻) and cyanide (CN⁻) anions. nih.govnih.gov
The interaction with fluoride is particularly well-documented for various boronic acids. nih.govrsc.org Fluoride ions can bind to the vacant p-orbital of the boron atom, leading to the formation of a stable tetrafluoroborate (B81430) complex ([R-BF₃]⁻). nih.govresearchgate.net This interaction causes a rehybridization of the boron atom from sp² to sp³, resulting in a change in the geometry from trigonal planar to tetrahedral. researchgate.net This binding event can be harnessed for the development of fluoride sensors. nih.gov
The interaction of boronic acids with cyanide is less extensively studied but is also based on the Lewis acid-base principle. nih.gov Cyanide, being a nucleophile, can attack the electrophilic boron center. The specifics of this interaction, including the stability of the resulting adduct and the equilibrium constants, would depend on the reaction conditions and the specific structure of the boronic acid.
Solution-Phase Equilibria and Tautomerism
In solution, this compound can participate in several equilibrium processes, which are crucial to understanding its behavior and reactivity.
Boronic acids can undergo a reversible dehydration reaction to form cyclic trimers known as boroxines. nih.govresearchgate.netresearchgate.net This is an equilibrium process where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. nih.govresearchgate.net
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The position of this equilibrium is influenced by several factors, including the concentration of the boronic acid, the presence of water, the solvent, and the temperature. researchgate.net In non-aqueous solvents or under dehydrating conditions, the formation of the boroxine (B1236090) is favored. nih.gov Conversely, in the presence of water, the equilibrium shifts back towards the boronic acid. researchgate.net The electronic nature of the substituents on the phenyl ring can also affect the stability of the boroxine; electron-donating groups have been found to favor boroxine formation. researchgate.net From a thermodynamic perspective, boroxine formation is often an entropically driven process due to the release of water molecules. researchgate.net
Arylboronic acids with an ortho-substituent containing a nucleophilic group can undergo intramolecular cyclization reactions. For instance, ortho-formylphenylboronic acids can cyclize to form 3-hydroxybenzoxaboroles. acs.org This type of cyclization involves the interaction between the boronic acid moiety and the neighboring functional group. acs.org While this compound does not have an ortho-substituent that would readily lead to the formation of a stable five- or six-membered ring through intramolecular cyclization, the potential for such reactions in appropriately substituted analogs is an important aspect of boronic acid chemistry.
Reactivity of the Primary Amine and Carbamoyl Groups
The primary amine and carbamoyl groups appended to the phenyl ring of this compound also exhibit their characteristic reactivities, which can be influenced by the presence of the boronic acid moiety.
The primary amino group (-NH₂) is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. libretexts.org It can participate in a wide range of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation. msu.edu
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various functional groups onto the aromatic ring. libretexts.org
Formation of Schiff bases (imines): Condensation with aldehydes or ketones.
The reactivity of the amino group can be modulated by the electronic properties of the other substituents on the ring. The boronic acid and carbamoyl groups, being electron-withdrawing, would be expected to decrease the basicity and nucleophilicity of the amino group to some extent.
The carbamoyl group (-CONH₂) is a type of amide. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, although amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or esters. nih.govresearchgate.net The nitrogen atom of the carbamoyl group is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. The carbamoyl group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions.
The interplay between these functional groups can lead to complex reactivity patterns and provides opportunities for the synthesis of a variety of derivatives of this compound.
Nucleophilic Properties of the Amine
The amine group at the 3-position of the phenyl ring imparts nucleophilic character to the molecule. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. The reactivity of the amine in this compound is modulated by the electronic effects of the other substituents on the aromatic ring.
Generally, the nucleophilicity of aromatic amines is influenced by several factors:
Electron-Donating and Withdrawing Groups: Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease electron density, reducing nucleophilicity. masterorganicchemistry.com In the case of this compound, the amino group itself is activating (electron-donating through resonance), while the boronic acid and carbamoyl groups are deactivating (electron-withdrawing). The carbamoyl group, being ortho to the amine, exerts a significant electron-withdrawing inductive effect, which is expected to decrease the basicity and nucleophilicity of the amine compared to an unsubstituted aniline.
Resonance and Conjugation: The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system. This resonance stabilization reduces the availability of the lone pair, thereby decreasing both basicity and nucleophilicity compared to aliphatic amines. masterorganicchemistry.com
Steric Hindrance: The groups adjacent to the amine can sterically hinder its approach to an electrophile, although this is less of a factor for the relatively small carbamoyl group.
The amine's nucleophilicity allows it to participate in a variety of chemical reactions, such as acylation, alkylation, and diazotization, making it a versatile synthetic intermediate. scilit.comacs.org The precise reactivity would be a balance between the activating effect of the amine and the deactivating effects of the adjacent carbamoyl and meta-boronic acid groups.
| Factor | Effect on Nucleophilicity | Relevance to this compound |
|---|---|---|
| Amino Group (-NH₂) | Increases (Electron-donating by resonance) | Primary source of nucleophilic character. |
| Carbamoyl Group (-CONH₂) | Decreases (Electron-withdrawing by induction and resonance) | Reduces electron density on the amine, lowering its reactivity. |
| Boronic Acid Group (-B(OH)₂) | Decreases (Electron-withdrawing by induction) | Further reduces the nucleophilicity of the amine. |
| Aromatic Ring | Decreases (Resonance delocalization of lone pair) | Less nucleophilic than a comparable aliphatic amine. |
Hydrogen Bonding and Intramolecular Interactions
The this compound molecule possesses multiple functional groups capable of acting as both hydrogen bond donors and acceptors: the amino (-NH₂), carbamoyl (-CONH₂), and boronic acid (-B(OH)₂) groups. This capacity leads to extensive hydrogen bonding networks, which are critical in determining the compound's solid-state structure, solubility, and interactions with biological targets.
Hydrogen Bond Donors: The N-H protons of the amine and amide, and the O-H protons of the boronic acid.
Hydrogen Bond Acceptors: The lone pairs on the nitrogen of the amine, the carbonyl oxygen of the amide, and the oxygens of the boronic acid.
Crystal structure analyses of related compounds provide insight into the likely interactions. For instance, the crystal structure of (4-carbamoylphenyl)boronic acid reveals that both the amide and boronic acid groups are heavily involved in intermolecular hydrogen bonds, forming extensive sheets. nih.gov Similarly, 3-aminophenylboronic acid monohydrate forms inversion dimers linked by O-H···O hydrogen bonds, which are further connected by water molecules and N-H···O interactions to create a 3D network. researchgate.net
For this compound, several key interactions are possible:
Intermolecular Dimers: The boronic acid groups can form characteristic dimers through pairs of O-H···O hydrogen bonds.
Amide-Amide Interactions: The carbamoyl groups can link molecules via N-H···O hydrogen bonds.
Cross-Functional Group Interactions: Hydrogen bonds can form between the amino group of one molecule and the boronic acid or carbamoyl oxygen of another.
The ortho positioning of the amino and carbamoyl groups also raises the possibility of intramolecular hydrogen bonding, specifically between an N-H proton of the amino group and the carbonyl oxygen of the carbamoyl group. Such an interaction would form a stable six-membered ring, influencing the planarity and conformational preference of the side chains relative to the phenyl ring.
| Interaction Type | Donor Group | Acceptor Group | Potential Impact |
|---|---|---|---|
| Intramolecular | Amino (-NH₂) | Carbamoyl (C=O) | Planarization, conformational rigidity |
| Intermolecular (Dimer) | Boronic Acid (-OH) | Boronic Acid (-OH) | Crystal packing, dimer formation |
| Intermolecular (Chain) | Carbamoyl (-NH₂) | Carbamoyl (C=O) | Sheet formation in solid state |
| Intermolecular (Network) | Amino (-NH₂) | Boronic Acid (-OH) | 3D crystal lattice stabilization |
Stability Studies and Protodeboronation Resistance
The stability of arylboronic acids is a critical aspect of their utility in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A common decomposition pathway for these compounds is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org
The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring and the reaction conditions, especially pH. wikipedia.org
Electron-Withdrawing Groups: Arylboronic acids with strong electron-withdrawing groups are generally more prone to protodeboronation, particularly through a mechanism involving a transient aryl anion. wikipedia.org
Electron-Donating Groups: Electron-donating groups tend to stabilize the C-B bond, making the compound more resistant to protodeboronation under many conditions.
Heteroatoms: The presence of basic nitrogen atoms within the aromatic system, as seen in pyridylboronic acids, can lead to rapid decomposition via fragmentation of zwitterionic intermediates, especially at neutral pH. researchgate.net
Strategies to mitigate protodeboronation in sensitive boronic acids often involve their conversion to more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, which can slowly release the active boronic acid under reaction conditions. nih.gov
Computational and Theoretical Analysis of 3 Amino 4 Carbamoylphenyl Boronic Acid
Quantum Chemical Computations and Electronic Structure
Quantum chemical computations are essential for elucidating the intrinsic electronic properties and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. cuny.edu Studies on the closely related isomer, (4-carbamoylphenyl)boronic acid (CAPBA), using the DFT method with the B3LYP functional and 6-31G* basis set, have provided detailed insights into its molecular geometry. dergipark.org.tr
These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The computed values for CAPBA show excellent agreement with experimental data from crystallographic studies, typically within a small margin of error (0.1% to 3%). dergipark.org.tr This validates the use of DFT for predicting the structural properties of similar molecules like (3-Amino-4-carbamoylphenyl)boronic acid. The analysis of CAPBA reveals that the most geometrically mobile parts of the molecule are the boronic acid –B(OH)₂ and carbamoyl (B1232498) –CONH₂ groups. dergipark.org.tr
Table 1: Predicted Molecular Geometry Parameters based on DFT Analysis of (4-carbamoylphenyl)boronic acid
The following data is for the isomer (4-carbamoylphenyl)boronic acid and serves as a predictive model for the title compound.
| Parameter Type | Atoms Involved | Calculated Value |
| Bond Length | C-B | ~1.55 Å |
| Bond Length | B-O | ~1.37 Å |
| Bond Length | C=O (carbamoyl) | ~1.25 Å |
| Bond Length | C-N (carbamoyl) | ~1.36 Å |
| Bond Angle | O-B-O | ~117.7° |
| Bond Angle | C-C-B | ~121.5° |
| Dihedral Angle | Phenyl Ring | Near 0° (planar) |
| Dihedral Angle | C-C-C-N (carbamoyl) | ~160° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). cureffi.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite electrons from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. For this compound, the presence of electron-donating amino (-NH₂) and carbamoyl (-CONH₂) groups is expected to raise the HOMO energy level, while the boronic acid group (-B(OH)₂) influences the LUMO, collectively determining the molecule's reactivity profile.
Table 2: Key Chemical Reactivity Descriptors from FMO Analysis
These parameters are derived from HOMO and LUMO energies and are fundamental to predicting chemical behavior.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and empty orbitals. wisc.edu This method is particularly effective for quantifying donor-acceptor interactions, which are crucial for understanding molecular stability, charge distribution, and hyperconjugation.
For this compound, an NBO analysis would reveal several key interactions:
Donation from Nitrogen and Oxygen Lone Pairs: The lone pair orbitals on the nitrogen of the amino group (nN) and the oxygen of the carbamoyl group (nO) can donate electron density into adjacent anti-bonding orbitals (σ* or π*), stabilizing the molecule.
Boron's Role as an Acceptor: The boronic acid group features an empty p-orbital on the boron atom, making it a potent Lewis acid or electron acceptor. NBO analysis can quantify the interaction between this empty orbital and filled orbitals from other parts of the molecule or from interacting species.
These intramolecular charge-transfer events are fundamental to the molecule's electronic properties and its ability to interact with other molecules.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a large biological macromolecule, such as a protein or enzyme. nih.govplos.org These methods are indispensable in drug discovery for identifying potential drug candidates and understanding their mechanisms of action.
Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the feasibility of the binding pose using a scoring function. This function estimates the binding affinity (typically in kcal/mol), which correlates with the strength of the interaction. nih.gov A lower, more negative score generally indicates a more favorable and stable interaction.
For this compound, docking studies would predict its binding affinity to various protein targets. The molecule's functional groups—the amino, carbamoyl, and boronic acid moieties—would be assessed for their potential to form specific interactions with amino acid residues in the binding pocket. These interactions include:
Hydrogen Bonds: The -NH₂ (donor), -C=O (acceptor), and -OH (donor/acceptor) groups are prime candidates for forming hydrogen bonds, which are critical for binding specificity and affinity.
Covalent Bonds: The boronic acid group can form a reversible covalent bond with nucleophilic residues like serine.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-stacking interactions with nonpolar amino acid residues.
A docking study for a similar compound, 3-aminophenyl boronic acid, has shown its potential interaction with the LexA binding site, illustrating the utility of this approach. researchgate.net
Table 3: Potential Intermolecular Interactions in Ligand-Protein Binding
This table outlines the types of interactions that this compound could form within an enzyme active site.
| Functional Group on Ligand | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Boronic Acid (-B(OH)₂) | Covalent bond, Hydrogen bond | Serine, Threonine, Lysine |
| Amino Group (-NH₂) | Hydrogen bond (donor) | Aspartate, Glutamate, Carbonyl backbone |
| Carbamoyl Group (-CONH₂) | Hydrogen bond (donor/acceptor) | Asparagine, Glutamine, Serine, Arginine |
| Phenyl Ring | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. Their mechanism of action is a classic example of transition-state analogue inhibition. The boron atom in the boronic acid is electron-deficient (a Lewis acid) and is readily attacked by nucleophilic residues in the enzyme's active site. researchgate.net
The primary interaction mechanism involves the hydroxyl group of a key serine residue in the catalytic triad of a serine protease. The serine oxygen attacks the electrophilic boron atom, leading to the formation of a stable, tetrahedral boronate complex. This complex mimics the tetrahedral transition state of peptide bond hydrolysis, but it is much more stable, effectively blocking the enzyme's catalytic activity. This interaction is typically reversible, which can be an advantageous property for therapeutic agents. The amino and carbamoyl groups on the phenyl ring of this compound would serve to correctly orient the molecule within the enzyme's active site, enhancing binding specificity and inhibitory potency.
Theoretical Investigations of Intermolecular Interactions in Condensed Phases
Theoretical and computational studies are crucial for understanding the non-covalent interactions that dictate the supramolecular assembly of this compound in its solid state. These investigations provide insight into crystal packing, hydrogen bonding networks, and other weak interactions that are fundamental to the material's properties. While direct computational studies on the condensed phase of this compound are not extensively detailed in the public literature, analysis of its isomers and related compounds provides a robust framework for understanding its likely behavior.
A key area of investigation is the complex network of hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the amino -NH2, amide -NH2, and boronic acid -OH groups) and acceptors (the carbonyl C=O, and boronic acid -OH groups). Computational models, often validated against crystallographic data of similar molecules, are used to predict the geometry and energetics of these interactions.
For instance, crystallographic studies of the related isomer, (4-Carbamoylphenyl)boronic acid, reveal extensive hydrogen bonding. In its crystal structure, molecules are linked by both N—H⋯O and O—H⋯O hydrogen bonds, which organize the molecules into sheets. nih.govresearchgate.net Two primary hydrogen-bonding motifs are typically observed: one that connects molecules into chains and another that links these chains together. nih.gov Theoretical calculations can elucidate the relative strengths of these different hydrogen bonds and predict the most stable packing arrangements. The boronic acid groups themselves can form dimeric structures through O—H⋯O interactions, a common feature in the solid-state structures of arylboronic acids.
The interplay between the amino, carbamoyl, and boronic acid functional groups is of particular theoretical interest. The positioning of these groups in this compound allows for the potential formation of intramolecular hydrogen bonds, which would influence the molecule's conformation. Density Functional Theory (DFT) calculations are a primary tool for exploring these possibilities, allowing researchers to compare the energies of different conformers and determine the most stable three-dimensional structure. These calculations also help rationalize the observed crystal structures, such as the degree to which the functional groups are twisted out of the plane of the benzene ring. In the case of (4-Carbamoylphenyl)boronic acid, the B(OH)2 and CONH2 groups are twisted out of the benzene ring plane by approximately 24-25°. nih.govresearchgate.net
Interactive Table: Summary of Potential Intermolecular Interactions
| Interaction Type | Donor Group | Acceptor Group | Typical Role in Crystal Structure |
|---|---|---|---|
| Hydrogen Bond | Boronic Acid (-OH) | Boronic Acid (-OH) | Formation of dimeric rings (R²₂(8) motifs) |
| Hydrogen Bond | Amide (-NH₂) | Carbonyl (C=O) | Linking molecules into chains or sheets |
| Hydrogen Bond | Amide (-NH₂) | Boronic Acid (-OH) | Cross-linking between molecular chains |
| Hydrogen Bond | Boronic Acid (-OH) | Carbonyl (C=O) | Stabilizing crystal packing |
| Hydrogen Bond | Amino (-NH₂) | Carbonyl (C=O) | Contributing to sheet formation |
Computational Exploration of Substituent Effects on Reactivity and Structure
Computational chemistry offers powerful tools to explore how the substituents on the phenyl ring of this compound influence its chemical reactivity and geometric structure. The electronic character of the amino (-NH2) and carbamoyl (-CONH2) groups, along with their positions relative to the boronic acid moiety, are key determinants of the molecule's properties.
The boronic acid group is a Lewis acid due to the empty p-orbital on the boron atom. mdpi.com The reactivity of this group is highly sensitive to the electronic effects of the other substituents on the aromatic ring. The amino group at the meta-position is an electron-donating group (by resonance) and a weak electron-withdrawing group (by induction). The carbamoyl group at the para-position to the amino group is an electron-withdrawing group. These competing effects modulate the acidity of the boronic acid.
Computational methods, particularly DFT, are employed to quantify these substituent effects. A key property that is often calculated is the pKa of the boronic acid. It is well-established that electron-withdrawing groups attached to an aromatic boronic acid decrease its pKa (making it more acidic), while electron-donating groups increase the pKa. nih.gov By calculating the energies of the boronic acid and its corresponding boronate conjugate base, the acidity in solution can be accurately predicted. mdpi.com Such calculations would reveal the precise electronic impact of the 3-amino and 4-carbamoyl substitution pattern.
Furthermore, these theoretical methods can predict how substituents affect the molecule's structural parameters. Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy and compared to experimental data where available. dergipark.org.tr For example, calculations can determine how the C-B bond length and the B-O bond lengths in the boronic acid group are altered by the electron-donating and electron-withdrawing nature of the substituents.
The impact of substituents on reactivity extends to the molecule's participation in chemical reactions, such as the Suzuki-Miyaura coupling. The electronic properties of the arylboronic acid influence the efficiency of the transmetalation step in the catalytic cycle. Computational models can simulate reaction pathways and activation energies, providing insight into how the 3-amino and 4-carbamoyl groups would affect the performance of this compound as a coupling partner.
Interactive Table: Predicted Qualitative Effects of Substituents on Phenylboronic Acid Properties
| Substituent Group | Position Relative to -B(OH)₂ | Electronic Effect | Predicted Impact on pKa | Predicted Impact on Lewis Acidity |
|---|---|---|---|---|
| -NH₂ (Amino) | meta | Electron-donating (resonance) | Increase | Decrease |
| -CONH₂ (Carbamoyl) | para | Electron-withdrawing | Decrease | Increase |
| -NO₂ (Nitro) | para | Strongly Electron-withdrawing | Strong Decrease | Strong Increase |
| -OCH₃ (Methoxy) | para | Strongly Electron-donating | Strong Increase | Strong Decrease |
Q & A
Q. Advanced
- Column selection : Use a C18 column with 2.6-µm particle size for high resolution.
- Ionization mode : Electrospray ionization (ESI) in negative mode enhances sensitivity for underivatized boronic acids .
- MRM transitions : Optimize transitions based on m/z 179.1 → 136.0 (boronic acid fragment) with a collision energy of 20 eV.
- Limit of quantification (LOQ) : Achieve sub-ppm detection by using isotope dilution (e.g., ¹³C-labeled internal standards) .
In the development of boronic acid-based hydrogels, how do structural modifications of this compound enhance glucose sensitivity and reversibility?
Advanced
Incorporating amino and carbamoyl groups improves hydrogel glucose sensitivity through:
- pH-responsive swelling : The amino group’s protonation at physiological pH enhances diol binding .
- Reversible crosslinking : Boronate ester formation with polyols (e.g., PVA) creates dynamic networks. Under hyperglycemic conditions, competitive binding with glucose disrupts crosslinks, releasing insulin .
- Self-healing : Secondary hydrogen bonds from carbamoyl groups stabilize the hydrogel matrix during repeated swelling/deswelling cycles .
What spectroscopic techniques are most effective for characterizing the molecular structure and confirming the purity of this compound?
Q. Basic
- NMR : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR for substituent analysis.
- MALDI-MS : Derivatize with diols (e.g., mannitol) to prevent boroxine formation. Use α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix for enhanced ionization .
- FTIR : Confirm B–O stretching (1340–1390 cm⁻¹) and N–H bonds (3300–3500 cm⁻¹) .
What computational strategies are employed to predict the mutagenic potential of boronic acid impurities during drug development?
Q. Advanced
- QSAR models : Train on datasets of boronic acids with Ames test results to predict mutagenicity alerts (e.g., structural alerts for DNA adduct formation) .
- Docking simulations : Assess interactions with DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) to identify genotoxic risks .
- In silico toxicity databases : Cross-reference with ToxCast and PubChem BioAssay data to prioritize impurities for testing .
How do non-specific secondary interactions affect the selectivity of this compound in glycoprotein capture assays, and how can these be mitigated?
Advanced
Secondary interactions (e.g., hydrophobic or ionic interactions with non-glycosylated proteins) reduce selectivity. Mitigation strategies include:
- Buffer optimization : Add 0.1% Tween-20 to minimize hydrophobic binding .
- Competitive elution : Use 100 mM sorbitol in borate buffer (pH 8.5) to displace non-specifically bound proteins .
- Surface engineering : Introduce polyethylene glycol (PEG) spacers to reduce steric interference .
What are the primary challenges in maintaining boronic acid stability during storage and handling, and what protocols are recommended?
Q. Basic
- Hydrolysis : Store under anhydrous conditions (e.g., sealed vials with molecular sieves) .
- Oxidation : Use inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) .
- Trimerization : Prevent boroxine formation by storing at −20°C in DMSO or THF solutions .
What in vitro assays are critical for evaluating the anticancer activity of this boronic acid derivative, and how do results correlate with proteasome inhibition mechanisms?
Q. Advanced
- Proteasome inhibition assays : Measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC). IC₅₀ values <10 nM indicate potent inhibition, as seen with bortezomib analogs .
- Cell viability assays : Use glioblastoma (U87) or multiple myeloma (RPMI-8226) cell lines. EC₅₀ values correlate with proteasome subunit β5 binding affinity .
- Mechanistic studies : Western blotting for ubiquitinated protein accumulation confirms target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
